Emixustat hydrochloride
Overview
Description
Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. This compound is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .
Mechanism of Action
Target of Action
Emixustat hydrochloride is a non-retinoid small molecule that primarily targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) , also known as retinoid isomerohydrolase . RPE65 is a crucial enzyme in the visual cycle, which is responsible for the conversion of light energy into electrical signals within the eye .
Mode of Action
This compound acts as an inhibitor of RPE65 . It binds directly to the active site of RPE65, thereby inhibiting its activity . This inhibition slows down the regeneration of 11-cis-retinal, a key component of the visual cycle . Additionally, emixustat forms Schiff base conjugates with all-trans-retinal (atRAL), acting as a retinal scavenger .
Biochemical Pathways
The primary biochemical pathway affected by emixustat is the visual cycle . In this cycle, light exposure causes 11-cis-retinal to isomerize to all-trans-retinal. The all-trans-retinal is then released from opsin, reduced to all-trans-retinol, and transported back to the RPE cells for recycling . Emixustat’s inhibition of RPE65 slows down this process, reducing the production of visual chromophore and preventing the accumulation of toxic retinal byproducts .
Pharmacokinetics
It is known that emixustat is orally available , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
By inhibiting RPE65 and reducing the production of visual chromophore, this compound prevents the accumulation of toxic retinal byproducts . This action is thought to be beneficial in conditions such as age-related macular degeneration (AMD), where such byproducts contribute to disease pathology . Moreover, emixustat’s ability to sequester atRAL is considered essential for its protective effects against retinal phototoxicity .
Action Environment
The efficacy of emixustat can be influenced by environmental factors such as light exposure. For instance, under dark conditions, emixustat effectively reduces oxygen consumption in the retina, which may slow the progression of conditions like diabetic retinopathy where decreased oxygen supply plays a significant role .
Biochemical Analysis
Biochemical Properties
Emixustat hydrochloride modulates the visual cycle by inhibiting a critical enzyme of this pathway, Retinal pigment epithelium-specific 65 kDa protein (RPE65) . The visual cycle is the process by which vitamin A is recycled in the eye; vitamin A is crucial to the visual process .
Cellular Effects
This compound reduces levels of retinal cation influx and oxygen consumption in the dark, indicating that it reduces the metabolically demanding dark current .
Molecular Mechanism
This compound stereoselectively inhibits RPE65 by direct active site binding . This compound also acts as a retinal scavenger, which may contribute to its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Subjects who received 10 mg emixustat showed near-complete suppression of the rod b-wave amplitude recovery rate postphotobleaching .
Metabolic Pathways
This compound is involved in the metabolic pathways of the visual cycle, where it interacts with the enzyme RPE65 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Emixustat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Emixustat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study visual cycle modulation and its effects on retinal health.
Biology: Investigated for its role in modulating the visual cycle and reducing the accumulation of toxic retinal byproducts.
Medicine: Under clinical trials for treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease.
Industry: Potential applications in the development of new therapeutic agents targeting retinal diseases
Comparison with Similar Compounds
Ret-NH2: Another visual cycle modulator that inhibits RPE65 but lacks the retinal scavenging activity of emixustat hydrochloride.
QEA-B-001-NH2: A compound that sequesters all-trans-retinal but does not inhibit RPE65.
Uniqueness of this compound: this compound is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .
Properties
IUPAC Name |
(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWRYOUJMDQSY-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150670 | |
Record name | Emixustat Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141934-97-5 | |
Record name | Emixustat Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emixustat Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMIXUSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.